![molecular formula C11H16O3 B6220787 ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate CAS No. 2411251-87-9](/img/no-structure.png)
ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate
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Overview
Description
“Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate” is a complex organic compound. It contains an ethyl group (C2H5), a carboxylate group (COO-), a hydroxyl group (OH), and an ethynyl group (C≡CH) attached to a cyclohexane ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a cyclohexane ring, which is a six-membered carbon ring. The ethyl group would be attached to one of the carbons on the ring, the hydroxyl group to another, and the carboxylate group to yet another. The position of these groups on the ring and the exact configuration would depend on the specific synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylate and hydroxyl groups might increase its solubility in polar solvents. The cyclohexane ring might increase its solubility in nonpolar solvents .Mechanism of Action
Without specific information on the use of this compound, it’s difficult to predict its mechanism of action. If it’s used as a pharmaceutical, for example, the mechanism would depend on the specific biological target. If it’s used as a chemical intermediate, its mechanism of action would depend on the reactions it’s involved in .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate involves the addition of an ethynyl group and a carboxylate group to a cyclohexane ring, followed by the introduction of a hydroxyl group and an ethyl ester group.", "Starting Materials": [ "Cyclohexene", "Ethynyl magnesium bromide", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with ethynyl magnesium bromide in diethyl ether to form ethyl 4-ethynylcyclohexene-1-carboxylate.", "Step 2: Ethyl 4-ethynylcyclohexene-1-carboxylate is then reacted with ethyl chloroformate and sodium hydroxide in water to form ethyl 4-ethynyl-4-hydroxycyclohexene-1-carboxylate.", "Step 3: Finally, ethyl 4-ethynyl-4-hydroxycyclohexene-1-carboxylate is treated with hydrochloric acid to form ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate." ] } | |
CAS RN |
2411251-87-9 |
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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